molecular formula C14H16F3N5O2 B2623793 3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034381-65-0

3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2623793
CAS No.: 2034381-65-0
M. Wt: 343.31
InChI Key: KQSGXQIVJGBACU-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-a]pyridine core modified with a trifluoromethyl group, coupled with an isoxazole-carboxamide moiety.

Properties

IUPAC Name

3,5-dimethyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-7-12(8(2)24-21-7)13(23)18-6-11-20-19-10-5-9(14(15,16)17)3-4-22(10)11/h9H,3-6H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSGXQIVJGBACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups including an isoxazole moiety and a trifluoromethyl substituent. The synthesis typically involves multi-step reactions that incorporate the trifluoromethylated triazole derivative as a key intermediate.

Synthesis Overview:

  • Formation of Triazole Derivative : The initial step involves the synthesis of the tetrahydro-[1,2,4]triazolo[4,3-a]pyridine framework.
  • Isomerization and Functionalization : Subsequent reactions introduce the isoxazole and carboxamide functionalities.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds derived from triazole frameworks have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways. Studies show that these compounds can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
    CompoundCell LineIC50 (µM)Mechanism of Action
    RB7HT-298.18Induction of apoptosis via mitochondrial pathway
    47fHCT-1166.2Activation of caspase pathway

Neurokinin Receptor Antagonism

The compound has also been studied for its activity as a selective antagonist to the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system disorders.

  • Therapeutic Implications : Antagonists of NK-3 have potential applications in treating conditions such as anxiety and depression.

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of several triazole derivatives against colon cancer cell lines (HCT-116 and HT-29). The results indicated that compounds similar to our target compound could significantly inhibit cell growth and induce apoptosis.
  • Neurokinin Receptor Studies : In vitro studies demonstrated that certain derivatives could effectively block NK-3 receptors in neuronal cells, suggesting potential therapeutic applications for neuropsychiatric disorders.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to the tetrahydrotriazolopyridine class, which shares similarities with tetrahydroimidazopyridines (e.g., the compound in ) and quinolinones (e.g., ). Key distinctions include:

Feature Target Compound Compound Compound
Core Structure [1,2,4]Triazolo[4,3-a]pyridine Imidazo[1,2-a]pyridine 3,4-Dihydro-2(1H)-quinolinone
Functional Groups Trifluoromethyl, isoxazole-carboxamide Nitrophenyl, cyano, ester groups Hydroxy, ketone
Synthesis Approach Likely multi-step (hypothetical) One-pot two-step reaction (yield: 51%) Multi-step (total yield: 67%)
Key Physical Properties Not reported in evidence Yellow solid; m.p. 243–245°C High-purity crystalline solid (no m.p. reported)

Key Observations :

  • The trifluoromethyl group in the target compound may enhance metabolic stability and lipophilicity compared to the nitro and cyano groups in ’s compound .
  • The isoxazole-carboxamide moiety could offer distinct hydrogen-bonding interactions relative to the ester groups in or the ketone in .
Spectroscopic Characterization

The evidence compounds were validated via 1H/13C NMR, IR, and MS () and MS/1HNMR () . For the target compound, analogous techniques would be critical to confirm:

  • Triazole and isoxazole ring connectivity (via 1H NMR coupling patterns).
  • Trifluoromethyl resonance (distinct 19F NMR signal).

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound’s synthesis likely involves multi-step heterocyclic coupling. A plausible route includes:

  • Step 1: Formation of the tetrahydrotriazolopyridine core via cyclization of trifluoromethyl-substituted pyridine precursors using a one-pot reaction with triazole-forming agents (e.g., hydrazine derivatives) .
  • Step 2: Methylation of the isoxazole fragment under basic conditions (e.g., K₂CO₃ in DMF) followed by carboxamide coupling via EDC/HOBt activation .
  • Optimization: Use Design of Experiments (DoE) to screen parameters (temperature, solvent, stoichiometry). Bayesian optimization algorithms can efficiently narrow optimal conditions by iteratively modeling yield vs. variables .

Basic: How should researchers validate the compound’s structural integrity post-synthesis?

Methodological Answer:

  • Spectral Analysis:
    • ¹H/¹³C NMR: Compare chemical shifts of the triazole (δ 7.5–8.5 ppm), trifluoromethyl (δ ~120 ppm in ¹³C), and isoxazole (δ 6.0–6.5 ppm) moieties against reference data .
    • HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
  • Purity: Use HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Target ≥95% purity for biological assays .

Advanced: What strategies address low yield in the final carboxamide coupling step?

Methodological Answer:

  • Catalyst Screening: Test coupling agents like HATU or PyBOP, which may outperform EDC in sterically hindered systems .
  • Solvent Effects: Switch from DMF to less polar solvents (e.g., THF) to reduce side reactions.
  • Byproduct Analysis: Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acid) and adjust reaction pH to stabilize the active ester .

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Variable Temperature NMR: Detect conformational isomers (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., triazole vs. tetrazole tautomers) via single-crystal analysis .
  • Cross-Validate: Compare IR carbonyl stretches (1690–1720 cm⁻¹) and MS fragmentation patterns with literature .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Conditions: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation of the trifluoromethyl group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis-prone sites (carboxamide, isoxazole) require pH-buffered formulations .

Advanced: How can computational modeling predict biological activity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Focus on the triazole’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic fit .
  • QSAR: Train models on analogous triazolopyridine derivatives with known IC₅₀ values to predict potency and selectivity .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS: Employ MRM (multiple reaction monitoring) for sensitive detection of genotoxic impurities (e.g., alkylating agents from synthesis).
  • NMR Dilution Experiments: Use cryoprobes to enhance sensitivity for sub-0.1% impurities .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions due to potential respiratory irritants .
  • Spill Management: Neutralize acidic/basic residues with silica-based absorbents before disposal .

Advanced: How can researchers design a robust crystallization protocol?

Methodological Answer:

  • Solvent Screening: Test anti-solvent pairs (e.g., water/ethanol) to induce nucleation.
  • Seeding: Add microcrystals of a structurally similar compound (e.g., triazolopyridine analogs) to control polymorphism .

Advanced: What mechanistic insights explain the trifluoromethyl group’s electronic effects?

Methodological Answer:

  • DFT Calculations: Compute electrostatic potential maps (e.g., Gaussian 09) to visualize electron-withdrawing effects on the triazole ring’s reactivity .
  • Kinetic Isotope Studies: Substitute CF₃ with CD₃ to assess steric vs. electronic contributions in nucleophilic substitutions .

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